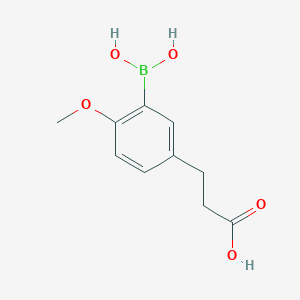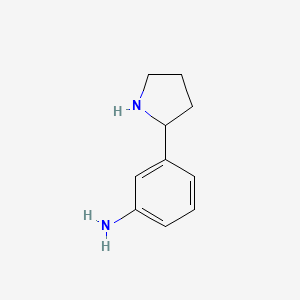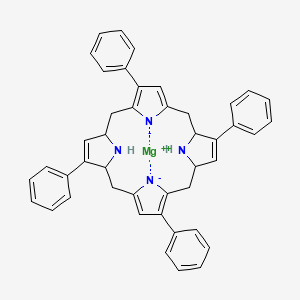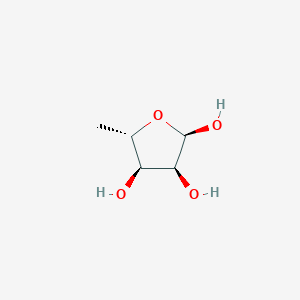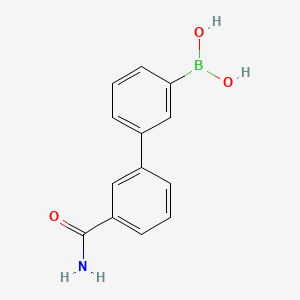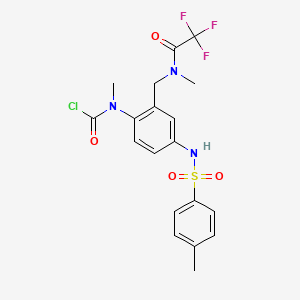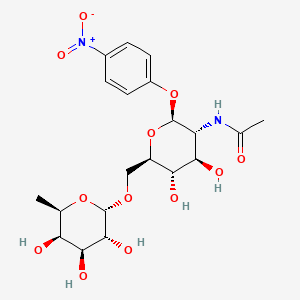
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenol group, an acetamido group, and a fucopyranosyl group attached to a glucopyranoside backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the nitrophenol group. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside and fucopyranosyl moieties are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation Reaction: The protected glucopyranoside is glycosylated with the fucopyranosyl donor under the influence of a glycosylation promoter such as silver triflate or boron trifluoride etherate.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the glycosylated product with acetic anhydride in the presence of a base such as pyridine.
Introduction of Nitrophenol Group: The nitrophenol group is introduced by nitration of the phenol ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Deprotection of Hydroxyl Groups: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.
Reduction: The nitrophenol group can be reduced to form aminophenol derivatives.
Substitution: The acetamido group can undergo substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions are carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in glycosylation processes, thereby modulating their activity. Additionally, the nitrophenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenol 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-D-mannopyranosyl)-beta-D-glucopyranoside
Uniqueness
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the alpha-L-fucopyranosyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
Propriétés
Formule moléculaire |
C20H28N2O12 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-nitrophenoxy)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(24)17(27)18(28)20(32-8)31-7-12-15(25)16(26)13(21-9(2)23)19(34-12)33-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,24-28H,7H2,1-2H3,(H,21,23)/t8-,12-,13-,14+,15-,16-,17+,18-,19-,20+/m1/s1 |
Clé InChI |
MDIZUFJSEYQQSQ-WMNWYEMUSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
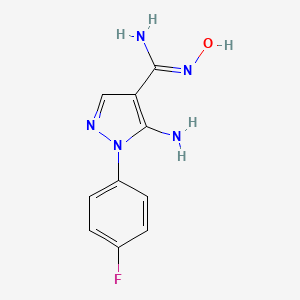
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
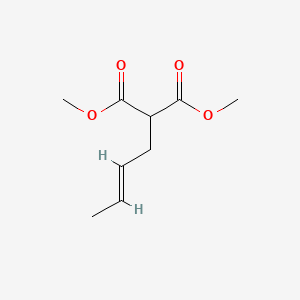
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
